molecular formula C24H20ClN3O5 B2381773 N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892259-70-0

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2381773
CAS番号: 892259-70-0
分子量: 465.89
InChIキー: DCIDEMYGUYLTLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic small molecule provided for research purposes. This compound is part of a class of substituted heterocyclic molecules investigated for their potential as modulators of Bruton's tyrosine kinase (BTK) . BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, making it a significant target for therapeutic research in autoimmune diseases and hematological cancers. The structure features a quinazoline-dione core, a known pharmacophore in medicinal chemistry, substituted with a 4-(4-chlorophenoxy)phenyl group and a 2-methoxyethyl chain. These modifications are designed to influence the compound's binding affinity, selectivity, and physicochemical properties. Researchers can utilize this compound in biochemical assays to study kinase signaling pathways, screen for potential inhibitory activity, and investigate structure-activity relationships (SAR) in the development of novel therapeutics. This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5/c1-32-13-12-28-23(30)20-11-2-15(14-21(20)27-24(28)31)22(29)26-17-5-9-19(10-6-17)33-18-7-3-16(25)4-8-18/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIDEMYGUYLTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazoline core, followed by the introduction of the chlorophenoxy and methoxyethyl groups through nucleophilic substitution reactions. Industrial production methods would likely involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

化学反応の分析

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Molecular Formula

  • C : 18
  • H : 15
  • Cl : 1
  • N : 3
  • O : 4

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the modification and derivatization that can lead to the development of novel compounds with tailored properties.

Biology

  • Drug Discovery : Due to its potential biological activity, this compound is a candidate for drug discovery and development. Research indicates that compounds with similar structures may exhibit significant biological effects, making this compound a target for further investigation in pharmacology.

Medicine

  • Pharmacological Properties : Preliminary studies suggest that N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may possess pharmacological properties that could be harnessed for therapeutic purposes. Its interaction with biological targets such as enzymes or receptors could modulate their activity and influence metabolic pathways.

Industry

  • Material Development : The compound’s unique chemical structure could be utilized in the development of new materials or chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Compounds structurally similar to this compound have been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing effective inhibition at low concentrations.

Anticancer Potential

Quinazoline derivatives have been explored for their anticancer properties. Studies indicate that modifications to the quinazoline core can enhance cytotoxicity against cancer cell lines.

作用機序

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biological effect.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights structural differences and inferred properties among the target compound and analogs from the evidence:

Compound Name Key Substituents Molecular Formula (Inferred) Molecular Weight (g/mol) Biological Activity (Reported/Inferred) Source
Target Compound 3-(2-Methoxyethyl), N-(4-(4-chlorophenoxy)phenyl) C24H20ClN3O5 ~465.9 Potential kinase inhibition N/A
(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(furan-2-ylmethylene)hydrazine carboxamide (10a) Tetrahydrofuran-3-yl, furan-2-ylmethylene C29H24ClFN4O4 ~573.0 Potent EGFR kinase inhibition
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 2-Chlorobenzyl, 4-methylphenyl, 3-nitrobenzyl C31H25ClN4O5 ~581.0 Structural analog; potential kinase activity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine 3-Morpholinylpropoxy, methoxy C22H24ClFN4O3 446.9 Unspecified activity; EGFR inhibitor analog

Substituent-Driven Property Analysis

Polarity and Solubility
  • Compound 10a (tetrahydrofuran-3-yl) and compound (morpholinylpropoxy) incorporate oxygen-rich groups, favoring solubility and membrane permeability .
Electron Effects and Binding Interactions
  • The 4-chlorophenoxy group in the target compound may engage in halogen bonding with kinase active sites, similar to chloro/fluoro substituents in .
Molecular Weight and Drug-Likeness
  • The target compound’s molecular weight (~465.9 g/mol) aligns with Lipinski’s rule (<500 g/mol), favoring oral bioavailability.
  • Compound 10a and the compound exceed 500 g/mol, which may limit absorption .

生物活性

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core , characterized by fused benzene and pyrimidine rings. The presence of functional groups such as chlorophenoxy and methoxyethyl enhances its reactivity and potential applications in medicinal chemistry. Its IUPAC name is N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide, with the molecular formula C24H20ClN3O5C_{24}H_{20}ClN_3O_5 .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, including signal transduction and metabolic processes. The exact mechanism remains an area of active research, but preliminary studies suggest potential inhibitory effects on certain biological systems .

Anticancer Properties

Research indicates that the compound may possess anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that at concentrations around 50 µM, the compound significantly reduced the viability of various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Preliminary assays suggest it exhibits moderate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic functions .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, which is significant in cancer immunotherapy. By inhibiting IDO, the compound may enhance the effectiveness of existing anticancer treatments by reversing tumor-induced immunosuppression .

Case Studies and Research Findings

StudyFindingsConcentrationReference
Study 1Inhibited proliferation in cancer cell lines50 µM
Study 2Exhibited antimicrobial activity against Gram-positive bacteriaVaries
Study 3Inhibited IDO activity in vitroEffective at low concentrations

Q & A

Q. What strategies enhance the compound’s bioavailability for preclinical testing?

  • Formulation :
  • Nanoencapsulation : Use PLGA nanoparticles to improve aqueous solubility.
  • Prodrug Design : Introduce phosphate esters for pH-dependent release in tumors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。